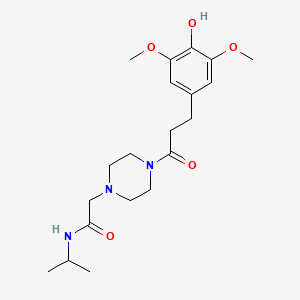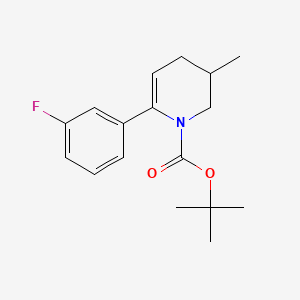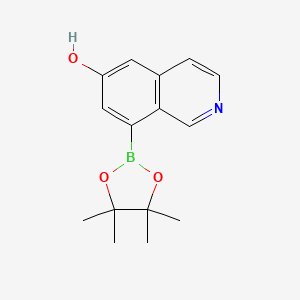
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-Isoquinolinol is a boronic acid derivative with a complex molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-Isoquinolinol typically involves the reaction of 6-Isoquinolinol with a boronic acid derivative under specific conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the use of palladium catalysts and a base in a suitable solvent.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted isomers.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It is particularly useful in cross-coupling reactions, which are essential for constructing biologically active compounds.
Biology: In biological research, 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-Isoquinolinol is used as a probe to study enzyme activities and protein interactions. Its boronic acid moiety allows for specific binding to biological targets.
Medicine: This compound has potential applications in drug discovery and development. Its ability to form stable complexes with biological molecules makes it a valuable tool in the design of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers. Its unique chemical properties enable the creation of materials with enhanced performance characteristics.
Mécanisme D'action
The mechanism by which 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-Isoquinolinol exerts its effects involves its interaction with specific molecular targets. The boronic acid moiety forms reversible covalent bonds with amino acids, such as serine and cysteine, in enzymes and proteins. This interaction can modulate enzyme activity and protein function, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Boronic Acids: These compounds share the boronic acid moiety and are used in similar cross-coupling reactions.
Isoquinolines: Other isoquinoline derivatives with different substituents are used in various chemical and biological applications.
Uniqueness: 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-Isoquinolinol is unique due to its specific structural features, which allow for selective binding and reactivity. This makes it particularly useful in targeted applications in chemistry, biology, and medicine.
Propriétés
Formule moléculaire |
C15H18BNO3 |
|---|---|
Poids moléculaire |
271.12 g/mol |
Nom IUPAC |
8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-6-ol |
InChI |
InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)13-8-11(18)7-10-5-6-17-9-12(10)13/h5-9,18H,1-4H3 |
Clé InChI |
JJEZVNIZGDMTLZ-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C=NC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



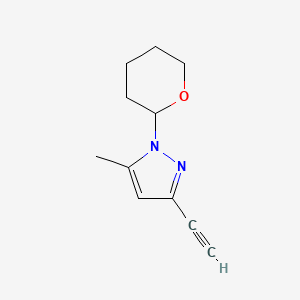
![6-m-Tolyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B15365612.png)
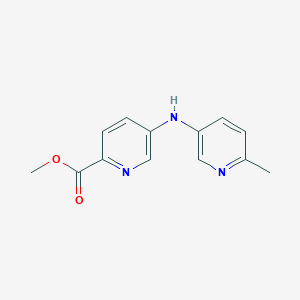
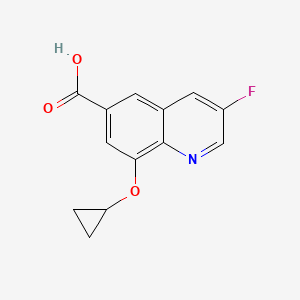
![(1R,2R,4S)-rel-Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride](/img/structure/B15365635.png)

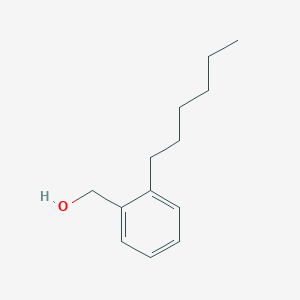
![Spiro[fluorene-9,9'-xanthen]-3'-ylboronic acid](/img/structure/B15365665.png)
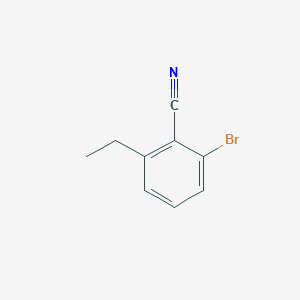
![ethyl 3-cyclopropyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B15365695.png)
